2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A, (MOD-A), (1,9ND-A)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A, (MOD-A), (1,9ND-A) is a specialized chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by its diacrylate functional groups, which make it highly reactive and suitable for polymerization processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A typically involves the esterification of 2-methyl-1,8-octanediol with acrylic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to ensure complete conversion of the diol to the diacrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A undergoes several types of chemical reactions, including:

Polymerization: The diacrylate groups readily participate in free radical polymerization, forming cross-linked polymer networks.

Addition Reactions: The compound can undergo Michael addition reactions with nucleophiles such as amines and thiols.

Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding diol and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.

Addition Reactions: Typically carried out in the presence of a base such as triethylamine or under mild heating.

Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.

Major Products

Polymerization: Cross-linked polymers with high mechanical strength and thermal stability.

Addition Reactions: Adducts with enhanced functional properties depending on the nucleophile used.

Hydrolysis: 2-methyl-1,8-octanediol and acrylic acid.

Applications De Recherche Scientifique

2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A finds applications in various scientific research fields:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.

Biology: Employed in the development of biocompatible hydrogels for tissue engineering and drug delivery systems.

Medicine: Investigated for its potential in creating dental materials and bone cements due to its excellent mechanical properties.

Industry: Utilized in the production of coatings, adhesives, and sealants with superior durability and resistance to environmental factors.

Mécanisme D'action

The primary mechanism by which 2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A exerts its effects is through the formation of cross-linked polymer networks. The diacrylate groups undergo free radical polymerization, leading to the creation of a three-dimensional polymer matrix. This matrix provides enhanced mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved include the interaction of the diacrylate groups with free radicals generated by initiators, resulting in the propagation of polymer chains and cross-linking.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Hexanediol diacrylate (HDDA): Another diacrylate compound used in similar applications but with a shorter carbon chain.

Trimethylolpropane triacrylate (TMPTA): A triacrylate compound offering higher cross-link density and rigidity.

Bisphenol A ethoxylate diacrylate (BPAEDA): Provides enhanced flexibility and lower viscosity compared to 2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A.

Uniqueness

2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A is unique due to its specific molecular structure, which imparts a balance of flexibility and rigidity to the resulting polymers. This balance makes it particularly suitable for applications requiring both mechanical strength and elasticity, such as in advanced coatings and biomedical materials.

Propriétés

Numéro CAS |

120515-20-0 |

|---|---|

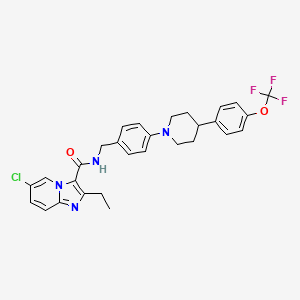

Formule moléculaire |

C15H24O4 |

Poids moléculaire |

268.35 g/mol |

Nom IUPAC |

(7-methyl-8-prop-2-enoyloxyoctyl) prop-2-enoate |

InChI |

InChI=1S/C15H24O4/c1-4-14(16)18-11-9-7-6-8-10-13(3)12-19-15(17)5-2/h4-5,13H,1-2,6-12H2,3H3 |

Clé InChI |

PJLLSZIVQKRTSE-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCCCOC(=O)C=C)COC(=O)C=C |

Synonymes |

2-METHYL-1,8-OCTANEDIOL-DIACRYLATE, 1,9-NONANEDIOL BISPHENOL A, (MOD-A), (1,9ND-A) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.